

# (3-Aminocyclobutyl)methanol hydrochloride

## chemical properties and structure

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### Compound of Interest

Compound Name: (3-Aminocyclobutyl)methanol hydrochloride

Cat. No.: B111603

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An In-depth Technical Guide to **(3-Aminocyclobutyl)methanol Hydrochloride**

## Introduction

**(3-Aminocyclobutyl)methanol hydrochloride** is a cycloalkane derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a primary amine and a primary alcohol on a cyclobutane ring, provides versatile handles for chemical modification. This document provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols for its synthesis and analysis, tailored for researchers and professionals in drug development.

## Chemical Properties and Structure

**(3-Aminocyclobutyl)methanol hydrochloride** is a stable, solid compound at room temperature. The hydrochloride salt form enhances its stability and solubility in polar solvents.

## Physicochemical Properties

The key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C5H12CINO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	137.61 g/mol	<a href="#">[1]</a>
CAS Number	1284250-10-7	<a href="#">[1]</a>
Appearance	Off-white to light yellow solid/oil	<a href="#">[2]</a>
Hydrogen Bond Donor Count	3	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[1]</a>
Rotatable Bond Count	1	<a href="#">[1]</a>
Exact Mass	137.0607417	<a href="#">[1]</a>
Storage Temperature	Room temperature, keep dry and cool	<a href="#">[2]</a>

## Chemical Structure

The molecule consists of a four-membered cyclobutane ring substituted with an aminomethyl group and a hydroxyl group. The presence of these functional groups on the stereogenic centers of the cyclobutane ring leads to the existence of cis and trans diastereomers.

Caption: 2D Structure of **(3-Aminocyclobutyl)methanol Hydrochloride**.

## Experimental Protocols

Detailed experimental procedures are critical for the successful application of **(3-Aminocyclobutyl)methanol hydrochloride** in a research setting. The following sections provide methodologies for its synthesis and purity analysis.

## Synthesis of trans-3-Aminocyclobutanol

A key precursor to the title compound can be synthesized via a multi-step process starting from a cis isomer, which involves a stereochemical inversion. The following protocol is adapted from

a patented synthesis method.[3]

Step 1: Mitsunobu Reaction for Stereochemical Inversion This step inverts the stereocenter at the hydroxyl-bearing carbon.

- Reactants:

- cis-3-dibenzylaminocyclobutanol
- Carboxylic acid (e.g., benzoic acid)
- Dialkyl azodicarboxylate (e.g., DIAD or DEAD)
- Phosphine reagent (e.g., triphenylphosphine)
- Anhydrous solvent (e.g., THF, toluene)

- Procedure:

- Dissolve cis-3-dibenzylaminocyclobutanol and the carboxylic acid in the anhydrous solvent.
- Cool the mixture in an ice bath (0-5 °C).
- Slowly add the phosphine reagent to the stirred solution.
- Add the dialkyl azodicarboxylate dropwise, maintaining the low temperature.
- Allow the reaction to warm to room temperature and stir until the starting material is consumed, monitoring progress by TLC or LC-MS.
- Upon completion, isolate and purify the product, a trans-3-dibenzylaminocyclobutyl carboxylate.

Step 2: Hydrolysis of the Ester

- Reactants:

- trans-3-dibenzylaminocyclobutyl carboxylate

- Base (e.g., sodium hydroxide, potassium hydroxide)
  - Solvent (e.g., methanol, ethanol)
- Procedure:
- Dissolve the ester in the chosen alcohol solvent.
  - Add an aqueous solution of the base.
  - Heat the mixture to reflux and stir for several hours until hydrolysis is complete (monitor by TLC or LC-MS).
  - Cool the reaction mixture and remove the solvent under reduced pressure.
  - Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
  - Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield trans-3-dibenzylcyclobutanol.<sup>[3]</sup>

Step 3: Debenzylation to Yield trans-3-Aminocyclobutanol This final step removes the benzyl protecting groups from the amine.

- Reactants:
    - trans-3-dibenzylcyclobutanol
    - Palladium catalyst (e.g., Pd/C or palladium hydroxide)
    - Hydrogen source (e.g., hydrogen gas)
    - Solvent (e.g., methanol, ethanol, isopropanol)
- Procedure:
- Dissolve trans-3-dibenzylcyclobutanol in the alcohol solvent in a hydrogenation vessel.
  - Add the palladium catalyst to the vessel.

- Pressurize the vessel with hydrogen gas (e.g., 1.0-1.2 MPa).
- Heat the reaction mixture (e.g., 30-45 °C) and stir vigorously for 24 hours or until the reaction is complete.
- Carefully filter the reaction mixture to remove the catalyst.
- The filtrate contains the desired trans-3-aminocyclobutanol, which can be converted to the hydrochloride salt by treatment with hydrochloric acid.[\[3\]](#)

## HPLC Purity Analysis via Pre-column Derivatization

Due to the lack of a strong chromophore, HPLC analysis of **(3-Aminocyclobutyl)methanol hydrochloride** often requires pre-column derivatization.[\[4\]](#)

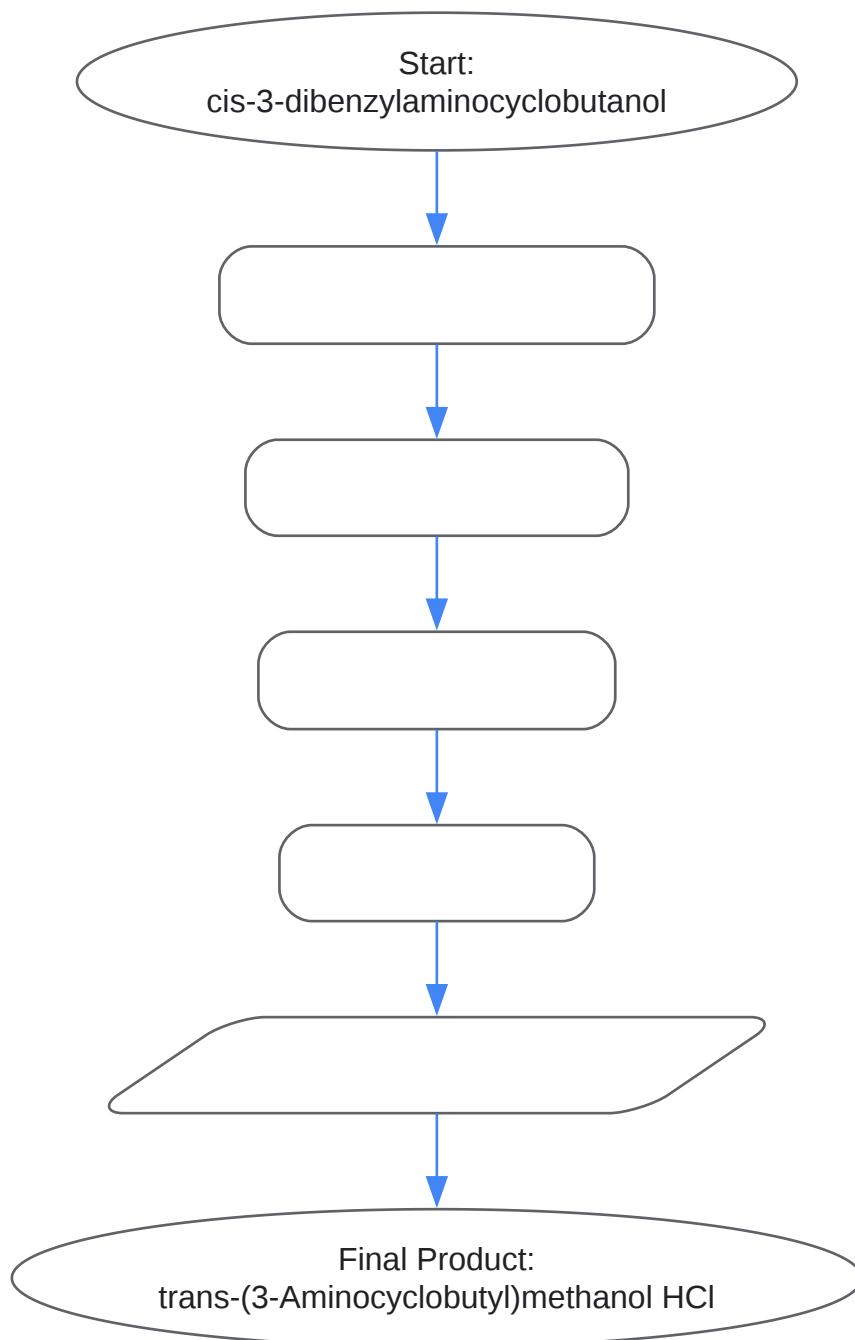
- Objective: To determine the chemical and enantiomeric purity of 3-aminocyclobutanol hydrochloride.
- Principle: The analyte is reacted with a UV-absorbing derivatizing agent to form diastereomers that can be separated on a standard achiral column.[\[4\]](#)
- Materials:
  - 3-aminocyclobutanol hydrochloride standard and sample
  - Derivatizing agent: (R)-(+)-1-phenylethanesulfonyl chloride
  - Base catalyst: triethylamine
  - Anhydrous organic solvent
- Procedure:
  - Solution Preparation: Accurately weigh and dissolve the standard or sample in a suitable solvent.[\[4\]](#)
  - Derivatization: To a defined volume of the solution, add an excess of the derivatizing agent dissolved in an anhydrous organic solvent. Add a small amount of triethylamine to catalyze

the reaction.[4]

- Reaction: Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 30 minutes).[4]
- Quenching: Quench the reaction by adding a small amount of an aqueous solution.[4]
- Analysis: Dilute the final solution with the mobile phase and inject it into the HPLC system.
- Quantification: Calculate the purity by comparing the peak area of the main component to the total area of all peaks.[4]

## Workflow and Logical Relationships

The process of synthesizing and verifying the purity of aminocyclobutanol derivatives involves a clear, sequential workflow. The following diagram illustrates the key stages from synthesis to final analysis.



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Caption: Workflow for Synthesis and Analysis of target compound.

## Safety and Handling

**(3-Aminocyclobutyl)methanol hydrochloride** is associated with several hazard statements:

- H302: Harmful if swallowed.[2][5][6]

- H315: Causes skin irritation.[2][5][6]
- H319: Causes serious eye irritation.[2][5][6]
- H335: May cause respiratory irritation.[2][5][6]

#### Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6][7]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6][7]

It is essential to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Facilities should be equipped with an eyewash fountain and safety shower.[7]

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